molecular formula C12H13BrN4O3 B2916634 5-Bromo-N-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]furan-2-carboxamide CAS No. 1797325-80-4

5-Bromo-N-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]furan-2-carboxamide

Cat. No.: B2916634
CAS No.: 1797325-80-4
M. Wt: 341.165
InChI Key: NLRRJKFXUJODEQ-UHFFFAOYSA-N
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Description

5-Bromo-N-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]furan-2-carboxamide is a useful research compound. Its molecular formula is C12H13BrN4O3 and its molecular weight is 341.165. The purity is usually 95%.
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Preparation Methods

  • Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-N-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]furan-2-carboxamide generally involves the following steps:

    • Preparation of Starting Materials: Synthesize or obtain the key starting materials such as 4-(dimethylamino)-2-methoxypyrimidine, brominated furan derivatives, etc.

    • Reaction Conditions: Typical conditions might include solvents like dichloromethane, dimethylformamide, or toluene, and catalysts or reagents such as triethylamine, bromine, and coupling agents.

  • Industrial Production Methods: Industrial-scale production would involve optimization of the synthetic route for higher yields, purity, and cost-effectiveness. It often requires stringent control of reaction parameters like temperature, pressure, and time.

Chemical Reactions Analysis

  • Types of Reactions:

    • Oxidation: The compound can undergo oxidation reactions where specific functional groups are converted to oxides.

    • Reduction: Reduction of the carboxamide group may occur under specific conditions.

    • Substitution: The bromine atom is a key site for substitution reactions, where it can be replaced by various nucleophiles.

  • Common Reagents and Conditions:

    • Oxidation Reagents: Potassium permanganate, hydrogen peroxide.

    • Reduction Reagents: Sodium borohydride, lithium aluminum hydride.

    • Substitution Reagents: Various nucleophiles like amines, thiols, or organometallics.

  • Major Products: The specific products depend on the reagent and reaction conditions but may include oxides, reduced forms, or substituted derivatives of the original compound.

Scientific Research Applications

  • Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

  • Biology: Investigated for its potential activity against biological targets, potentially influencing cellular pathways.

  • Medicine: Explored for pharmaceutical applications due to its structural similarity to bioactive compounds.

  • Industry: Utilized in material science for the development of new materials with unique properties.

5. Mechanism of Action: The compound’s mechanism of action often involves interaction with specific molecular targets such as enzymes or receptors. The methoxy and dimethylamino groups influence the electronic properties and reactivity, while the furan and pyrimidine rings provide structural stability and binding affinity.

Comparison with Similar Compounds

  • 5-Bromo-2-furancarboxamide: : Lacks the pyrimidine and dimethylamino groups.

  • N-(2-Methoxypyrimidin-5-yl)furan-2-carboxamide: : Lacks the bromine atom and dimethylamino group.

  • Uniqueness: 5-Bromo-N-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]furan-2-carboxamide stands out due to its combination of functional groups, which confer unique reactivity and potential biological activity.

  • Properties

    IUPAC Name

    5-bromo-N-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]furan-2-carboxamide
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C12H13BrN4O3/c1-17(2)10-7(6-14-12(16-10)19-3)15-11(18)8-4-5-9(13)20-8/h4-6H,1-3H3,(H,15,18)
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    NLRRJKFXUJODEQ-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CN(C)C1=NC(=NC=C1NC(=O)C2=CC=C(O2)Br)OC
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C12H13BrN4O3
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    341.16 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Disclaimer and Information on In-Vitro Research Products

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